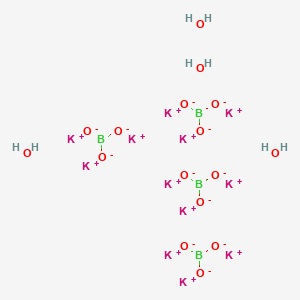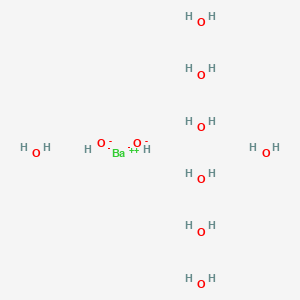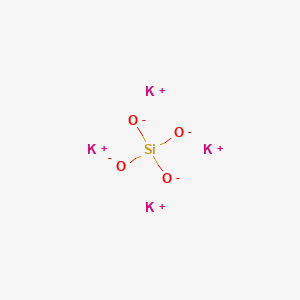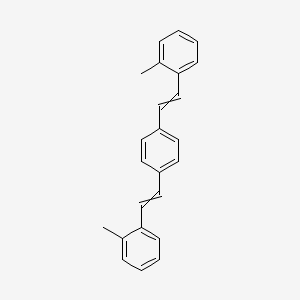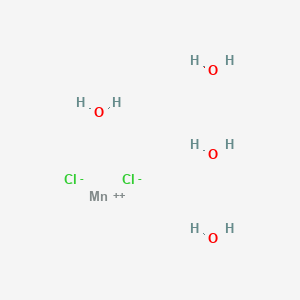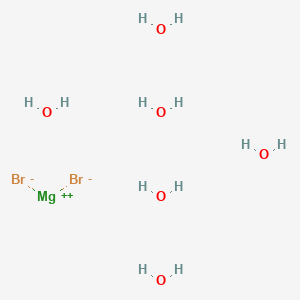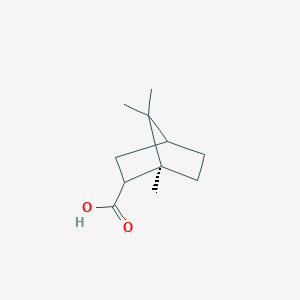
(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid;(1S)-(-)-Camphanic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid, also known as (1S)-(-)-Camphanic acid, is a chiral compound derived from camphor. It is a bicyclic monoterpene with a carboxylic acid functional group. This compound is notable for its use in various chemical reactions and its role as a chiral auxiliary in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of camphor using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (1S)-1,7,7-trimethylnorbornane-2-carboxylic acid often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity (1S)-1,7,7-trimethylnorbornane-2-carboxylic acid suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form camphoric acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and other strong oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acid chloride, followed by reaction with nucleophiles.
Major Products Formed
Oxidation: Camphoric acid.
Reduction: (1S)-1,7,7-trimethylnorbornane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the synthesis of fine chemicals and as a resolving agent for chiral compounds.
Mechanism of Action
The mechanism of action of (1S)-1,7,7-trimethylnorbornane-2-carboxylic acid involves its interaction with various molecular targets. As a chiral auxiliary, it forms diastereomeric complexes with substrates, facilitating selective reactions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Camphoric acid: A dicarboxylic acid derived from the oxidation of camphor.
Camphorquinone: A diketone derived from camphor, used as a photoinitiator in polymer chemistry.
Isoborneol: A monoterpene alcohol related to camphor, used in fragrance and flavor industries.
Uniqueness
(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid is unique due to its specific chiral configuration and its role as a versatile chiral auxiliary. Its ability to induce chirality in target molecules and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t7?,8?,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURRKVIQUKNLHF-AYVLWNQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(C1(C)C)CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
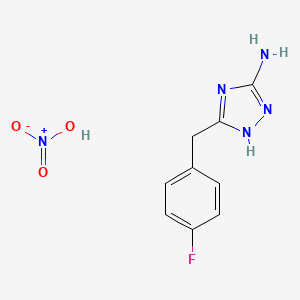
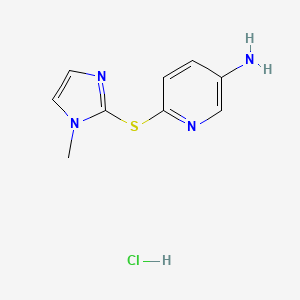

![4-[1-(1,2,4-Triazolyl)-methyl]-benzonitrile](/img/structure/B7884923.png)
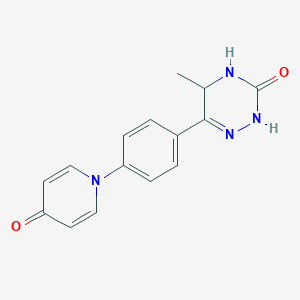
![(2S)-2-azaniumyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B7884929.png)
